2-{[(Propan-2-yl)amino]methyl}phenol
Overview
Description
2-{[(Propan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound with an isopropylamino group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)amino]methyl}phenol typically involves the reaction of phenol with isopropylamine in the presence of formaldehyde. This Mannich reaction forms the desired compound through the following steps:
Formation of the iminium ion: Formaldehyde reacts with isopropylamine to form an iminium ion.
Nucleophilic attack: The phenol acts as a nucleophile and attacks the iminium ion, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, and the temperature is controlled to optimize the reaction rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[(Propan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-{[(Propan-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Propan-2-yl)amino]methyl}phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparison with Similar Compounds
2-{[(Propan-2-yl)amino]methyl}phenol can be compared with other similar compounds, such as:
Phenol: Lacks the isopropylamino group, making it less versatile in terms of chemical reactivity.
2-Aminomethylphenol: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
2-{[(Methyl)amino]methyl}phenol: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
2-{[(Propan-2-yl)amino]methyl}phenol, also known as 3-{[(propan-2-yl)amino]methyl}phenol, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 165.23 g/mol. Its structure features a phenolic ring substituted with a propan-2-yl amino group, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H15NO |
Molar Mass | 165.23 g/mol |
IUPAC Name | 3-{[(propan-2-yl)amino]methyl}phenol |
CAS Number | 1490660-66-6 |
The biological activity of this compound primarily stems from its ability to interact with various biological targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting the synthesis or degradation of neurotransmitters or hormones.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that regulate various biological functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, contributing to its therapeutic potential in conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotective Study :
- Antioxidant Activity Assessment :
- Anti-inflammatory Effects :
Properties
IUPAC Name |
2-[(propan-2-ylamino)methyl]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWPQXUPRBDXJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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